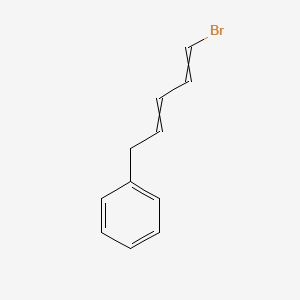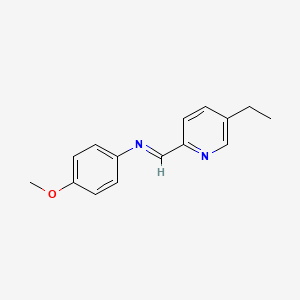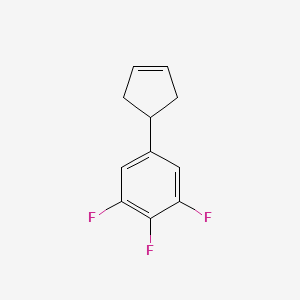
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene is an organic compound characterized by the presence of a cyclopentene ring attached to a trifluorobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing reaction conditions to achieve high yields and purity, often using scalable processes such as continuous flow synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluorobenzene moiety to less fluorinated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.
Applications De Recherche Scientifique
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene moiety can enhance the compound’s binding affinity and specificity, while the cyclopentene ring can influence its overall conformation and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terpenylic Acid: Similar in structure due to the presence of a cyclopentene ring.
Heptamethine Cyanine Dyes: Contain trifluoromethyl groups and are used in similar applications.
Cyclopent-3-ene-1-carboxamides: Share the cyclopentene ring structure and are synthesized using similar methods
Uniqueness
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene is unique due to the combination of a cyclopentene ring and a trifluorobenzene moiety, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
599204-63-4 |
|---|---|
Formule moléculaire |
C11H9F3 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
5-cyclopent-3-en-1-yl-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C11H9F3/c12-9-5-8(6-10(13)11(9)14)7-3-1-2-4-7/h1-2,5-7H,3-4H2 |
Clé InChI |
XKTSWYGEQDJKJU-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1C2=CC(=C(C(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


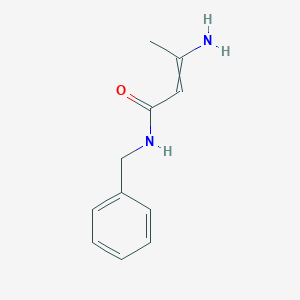
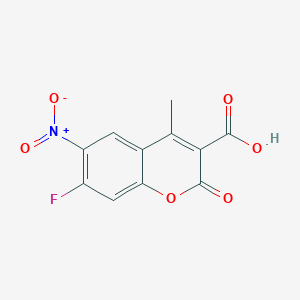
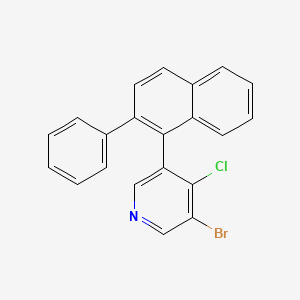
![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)
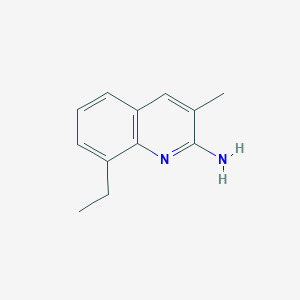
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
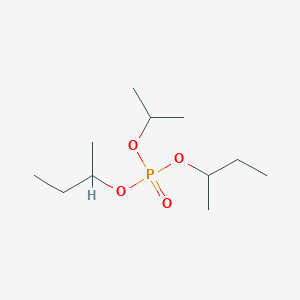
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
